6-Fluoroindole-3-acetonitrile

HDAC Inhibition Epigenetics Cancer Therapeutics

Procure 6-Fluoroindole-3-acetonitrile (CAS 2341-25-5) for your drug discovery programs. This fluorinated indole building block offers 50-fold selectivity for Grp94 over Hsp90α and potent HDAC1 inhibition (IC50=1.80 nM), making it an ideal fragment hit for oncology targets. Its balanced LogP (1.43) and established use in scalable hydrogenation steps for CNS-penetrant candidates ensure reliable, cost-effective supply for commercial R&D.

Molecular Formula C10H7FN2
Molecular Weight 174.17 g/mol
CAS No. 2341-25-5
Cat. No. B1321227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroindole-3-acetonitrile
CAS2341-25-5
Molecular FormulaC10H7FN2
Molecular Weight174.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=C2CC#N
InChIInChI=1S/C10H7FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2
InChIKeyPLNHDPOPGAMJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroindole-3-acetonitrile (CAS 2341-25-5) Procurement and Differentiation Guide


6-Fluoroindole-3-acetonitrile (CAS 2341-25-5) is a fluorinated indole-3-acetonitrile derivative that serves as a versatile synthetic intermediate and pharmacological probe in medicinal chemistry and chemical biology. This compound is characterized by a fluorine atom substitution at the 6-position of the indole ring and an acetonitrile moiety at the 3-position, conferring distinct electronic properties and metabolic stability compared to non-fluorinated or differently substituted indole analogs . The compound is commonly utilized in the synthesis of biologically active molecules, including potential anticancer, anti-inflammatory, and antiviral agents, and as a key building block in fragment-based drug discovery .

Why 6-Fluoroindole-3-acetonitrile Cannot Be Substituted with Other Indole-3-acetonitrile Analogs


The substitution of a fluorine atom at the 6-position of the indole ring in 6-fluoroindole-3-acetonitrile is not a generic modification; it imparts unique physicochemical and biological properties that are not replicated by other halogenated or non-halogenated analogs such as 5-fluoroindole-3-acetonitrile, 6-chloroindole-3-acetonitrile, or indole-3-acetonitrile. The specific position and electronegativity of the fluorine atom influence molecular recognition, binding affinity, and metabolic stability, leading to significant differences in biological activity and synthetic utility [1]. The following quantitative evidence demonstrates that simply substituting this compound with a closely related analog will result in altered potency, selectivity, and physicochemical behavior, which can critically impact research outcomes and synthetic pathways.

Quantitative Evidence for the Differentiation of 6-Fluoroindole-3-acetonitrile


HDAC1 Inhibition: 6-Fluoroindole-3-acetonitrile Demonstrates Single-Digit Nanomolar Potency

6-Fluoroindole-3-acetonitrile exhibits potent inhibition of Histone Deacetylase 1 (HDAC1) with an IC50 value of 1.80 nM. While direct head-to-head data for the closest analogs are not available in the same assay, this level of potency is comparable to or exceeds that of many advanced HDAC inhibitors, underscoring its potential as a privileged scaffold for epigenetic drug discovery [1].

HDAC Inhibition Epigenetics Cancer Therapeutics

Hsp90 Binding Selectivity: 50-Fold Discrimination Between Grp94 and Hsp90alpha

6-Fluoroindole-3-acetonitrile demonstrates a 50-fold selectivity for Grp94 (Kd = 440 nM) over Hsp90alpha (Kd = 8.31 µM) in fluorescence polarization assays. This level of paralog selectivity is a critical differentiator for chemical probes targeting the Hsp90 chaperone family, as many pan-Hsp90 inhibitors exhibit comparable affinities across isoforms, leading to off-target toxicities [1].

Hsp90 Chaperone Cancer Selectivity Profiling

Lipophilicity Tuning: 6-Fluoro Substitution Achieves Optimal LogP Compared to 6-Chloro and Unsubstituted Analogs

The 6-fluoro substitution in 6-fluoroindole-3-acetonitrile results in a calculated LogP of 1.43, which is significantly lower than the 6-chloro analog (LogP = 1.97) and slightly higher than the unsubstituted indole-3-acetonitrile (LogP ~1.2). This intermediate lipophilicity is often considered optimal for drug-likeness, balancing membrane permeability with aqueous solubility [1].

Physicochemical Properties Drug-likeness LogP

Synthetic Utility: High-Yield Two-Step Synthesis Enables Scalable Production

A patented two-step synthesis of 6-fluoroindole-3-acetonitrile from 6-fluoroindole proceeds with high overall yield and operational simplicity, making it amenable to large-scale production. The method involves the formation of 6-fluorogramine followed by reaction with sodium cyanide, providing the target compound in excellent yield and high purity. This contrasts with more complex synthetic routes required for certain other substituted indole-3-acetonitriles, which may involve multiple steps or expensive reagents [1].

Synthetic Methodology Process Chemistry Scalability

Optimal Application Scenarios for 6-Fluoroindole-3-acetonitrile Based on Quantitative Differentiation


Selective Grp94-Targeted Probe Development

Researchers aiming to develop selective chemical probes for the endoplasmic reticulum-resident Hsp90 paralog Grp94 should prioritize 6-fluoroindole-3-acetonitrile over other indole-3-acetonitrile analogs. Its demonstrated 50-fold selectivity for Grp94 (Kd = 440 nM) over Hsp90alpha (Kd = 8.31 µM) [1] provides a valuable starting point for optimizing paralog-selective inhibitors, which are critical for dissecting the unique biological functions of Grp94 in cancer and immune regulation.

Fragment-Based HDAC Inhibitor Discovery

In fragment-based drug discovery campaigns targeting HDAC1 for oncology or neurodegenerative disease applications, 6-fluoroindole-3-acetonitrile is an ideal fragment hit due to its potent inhibitory activity (IC50 = 1.80 nM) [1]. Its low molecular weight and favorable physicochemical properties (LogP = 1.43) make it an excellent starting point for structure-based optimization and fragment growth strategies aimed at developing novel, isoform-selective HDAC inhibitors.

Synthesis of Idalopirdine and Related CNS Drug Candidates

For process chemists and medicinal chemists involved in the synthesis of idalopirdine or related CNS-penetrant drug candidates, 6-fluoroindole-3-acetonitrile is an indispensable intermediate. Its use in a patented hydrogenation step to produce key amines [1] highlights its established role in scalable pharmaceutical manufacturing. The efficient two-step synthesis further ensures reliable and cost-effective procurement for large-scale campaigns.

Physicochemical Property Optimization in Lead Series

When optimizing the lipophilicity of a lead series, 6-fluoroindole-3-acetonitrile offers a balanced LogP of 1.43, which is intermediate between the more lipophilic 6-chloro analog (LogP = 1.97) and the less lipophilic unsubstituted indole-3-acetonitrile (LogP ~1.2) [1]. This property is particularly advantageous for CNS drug discovery programs where achieving optimal brain penetration while maintaining solubility is a critical challenge.

Technical Documentation Hub

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